Carbonic Anhydrase IX Inhibition Potency – Comparison with Clinical-Stage Sulfonamide CA Inhibitors
The compound exhibits a Ki of 0.57 nM against recombinant human carbonic anhydrase IX (CA9), placing it among the most potent CA9 inhibitors reported [1]. In the same assay format (phenol red dye-based stopped-flow CO₂ hydration, 15 min preincubation), the reference clinical-stage sulfonamide acetazolamide typically shows Ki values in the 25–63 nM range for CA9, while methazolamide shows Ki ≈ 27 nM [2]. This represents an approximate 44‑ to 110‑fold potency advantage over these classical CA inhibitors.
| Evidence Dimension | Inhibition constant (Ki) for recombinant human carbonic anhydrase IX |
|---|---|
| Target Compound Data | Ki = 0.57 nM |
| Comparator Or Baseline | Acetazolamide (Ki ≈ 25–63 nM); Methazolamide (Ki ≈ 27 nM) [2] |
| Quantified Difference | ~44‑ to 110‑fold lower Ki (more potent) |
| Conditions | Recombinant human CA9; phenol red dye-based stopped-flow CO₂ hydration assay; 15 min preincubation [1] [2] |
Why This Matters
For procurement decisions in CA9-targeted drug discovery, this potency advantage translates into lower compound consumption in screening assays and a larger therapeutic window potential in tumor hypoxia models.
- [1] BindingDB. BDBM50341402 (CHEMBL4167173): Ki = 0.57 nM for human CA9. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50341402 View Source
- [2] Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168–181. (Ki values for acetazolamide and methazolamide against CA9). View Source
